Domperidone impurity E, chemically identified as 3’-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl], is a process-related impurity associated with the synthesis of domperidone, a dopamine receptor antagonist primarily utilized as an antiemetic and gastroprokinetic agent. The presence of impurities such as Domperidone impurity E is critical to study as they can influence the safety and efficacy of pharmaceutical products. This compound arises during the synthesis and degradation of domperidone, making its analysis essential for quality control in pharmaceutical formulations .
In terms of classification, Domperidone impurity E falls under the category of pharmaceutical impurities. It is crucial in understanding the degradation pathways and stability of domperidone, thus aiding in the development of analytical methods for its detection and quantification in drug formulations .
The synthesis of Domperidone impurity E typically involves several key steps:
The synthetic process involves careful control of reaction conditions such as temperature, solvent polarity, and time to optimize yield and minimize unwanted byproducts. For example, using dichloromethane as a solvent enhances the solubility of benzimidazolone derivatives, facilitating effective coupling reactions .
The molecular structure of Domperidone impurity E features a benzimidazolone core linked to a propyl chain. This structural characteristic is significant for its interaction with biological targets similar to those of domperidone itself.
These parameters are crucial for identifying and characterizing the compound in various analytical methods .
Domperidone impurity E can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the efficiency and selectivity of these reactions. For instance, oxidation reactions may require controlled conditions to avoid overoxidation or degradation of sensitive functional groups.
While Domperidone impurity E itself may not have well-defined pharmacological effects, it is hypothesized that it could interact with dopamine receptors similarly to its parent compound:
The biochemical pathways affected include modulation of gastric and small intestinal motility through alterations in dopamine signaling pathways. This action results in increased peristalsis and improved gastric emptying .
These properties are vital for determining appropriate handling procedures and storage conditions in laboratory settings .
Domperidone impurity E plays a significant role in scientific research primarily focused on:
This compound's analysis aids regulatory compliance and ensures product quality in pharmaceutical manufacturing processes .
Domperidone Impurity E (CAS 1346602-50-3) is a structurally complex organic compound identified as a process-related impurity in the synthesis of domperidone, a dopamine antagonist used primarily as an antiemetic and gastroprokinetic agent. This impurity belongs to the class of pharmacopeial-specified impurities requiring strict analytical monitoring during drug manufacturing according to European Pharmacopoeia (EP) and other international regulatory standards [1] [3] [8]. Its identification and quantification are critical for ensuring the safety and efficacy of domperidone-containing pharmaceuticals, as impurities may affect therapeutic performance even at trace levels. The compound’s significance extends beyond quality control, serving as a reference marker for evaluating synthetic pathway efficiency and degradation behavior under various storage conditions [7].
Pharmaceutical impurities are classified by the International Council for Harmonisation (ICH) guidelines into three primary categories: organic (process- and degradation-related), inorganic, and residual solvents. Domperidone Impurity E is categorized as an organic process impurity arising during the synthetic manufacturing of domperidone. The European Medicines Agency (EMA) and the European Pharmacopoeia mandate strict limits for such impurities, typically requiring identification thresholds at ≥0.10% and qualification thresholds at ≥0.15% of the active pharmaceutical ingredient (API) [6] [10].
Regulatory frameworks classify impurities based on risk assessment, with Domperidone Impurity E designated as a "specified impurity" in monographs such as the European Pharmacopoeia. This classification necessitates rigorous analytical method validation for detection and quantification in every API batch. Regulatory submissions (e.g., ANDA) must include complete impurity profiles with toxicological justification for acceptance limits, as highlighted in SynZeal’s documentation [1]. The EP Reference Standard program provides certified materials like Domperidone impurity mixture (Y0002313) to ensure harmonized testing across laboratories [10].
Table 1: Regulatory Thresholds for Domperidone Impurities
Impurity Type | Identification Threshold | Qualification Threshold | Reporting Requirement |
---|---|---|---|
Specified (e.g., Impurity E) | ≥0.10% | ≥0.15% | Full characterization |
Unspecified | ≥0.05% | ≥0.10% | Batch-specific data |
Genotoxic | N/A | ≤1 ppm | Specialized assessment |
Impurity profiling serves as a critical quality attribute (CQA) in pharmaceutical development, ensuring patient safety and process consistency. For domperidone, profiling involves:
Domperidone Impurity E (IUPAC name: 1-[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one) is a dimeric derivative formed through N-alkylation between two benzimidazolone-piperidine intermediates. Its molecular formula is C₃₂H₃₄ClN₇O₃ (MW: 600.11 g/mol), confirmed via high-resolution mass spectrometry (HRMS) with m/z 599.2412 [M–H]⁻ [5] [7] [8].
Table 2: Key Structural and Spectral Characteristics
Property | Value/Descriptor |
---|---|
Molecular Formula | C₃₂H₃₄ClN₇O₃ |
Exact Mass | 599.2412 Da |
SMILES | Clc1ccc2N(C3CCN(CCCN4C(=O)N(CCCN5C(=O)Nc6ccccc56)c7ccccc47)C(=O)Nc2c1 |
InChI Key | RGMCTMMMTSTPET-UHFFFAOYSA-N |
UV-Vis λmax (methanol) | 280 nm |
¹³C-NMR (DMSO-d6) | 162.8, 154.2, 142.1, 132.5, 129.7, 128.3 ppm |
Pharmacopeial relevance is underscored by its inclusion in EP monographs as a mandatory reference standard. SynZeal (Cat. SZ-D002006) and Simson Pharma (Cat. D090005) supply CRMs with ≥95% purity, accompanied by comprehensive Certificates of Analysis detailing chromatographic purity, residual solvents, and spectroscopic validation [1] [3] [4]. The impurity’s detection is essential for compliance with EP guidelines, where it is listed alongside other domperidone impurities (A–F), as cataloged by Pharmaffiliates [8].
Table 3: Domperidone Impurities and Their Key Identifiers
Impurity Designation | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Domperidone Impurity A | 53786-28-0 | C₁₂H₁₄ClN₃O | 251.71 |
Domperidone Impurity B | 1346598-11-5 | C₁₃H₁₄ClN₃O₂ | 279.72 |
Domperidone Impurity C | 118435-03-3 | C₂₂H₂₄ClN₅O₃ | 441.91 |
Domperidone Impurity E | 1346602-50-3 | C₃₂H₃₄ClN₇O₃ | 600.11 |
Domperidone Impurity F | 1391053-55-6 | C₃₇H₄₂Cl₂N₈O₃ | 717.79 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7